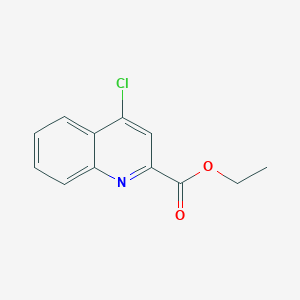

4-氯喹啉-2-羧酸乙酯

描述

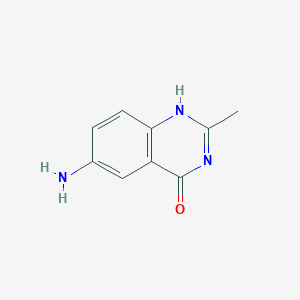

Ethyl 4-chloroquinoline-2-carboxylate, also known as 4-chloroquinoline-2-carboxylic acid ethyl ester, is a synthetic compound used in laboratory experiments and scientific research. It is a colorless to yellowish solid that is soluble in organic solvents. Ethyl 4-chloroquinoline-2-carboxylate is an important intermediate in the synthesis of various pharmaceuticals, including antimalarials, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of various other compounds, such as dyes, fragrances, and agrochemicals.

科学研究应用

抗菌特性

研究表明,4-氯喹啉-2-羧酸乙酯的衍生物表现出作为抗菌剂的潜力。喹啉-3-羧酸盐的合成以及随后针对枯草芽孢杆菌和霍乱弧菌的测试显示出中等的抗菌活性,表明这些化合物在开发新的抗菌药物中的用途 (Krishnakumar 等人,2012)。类似地,已经合成出新颖的 2-氯喹啉-4-嘧啶羧酸盐衍生物,并且对包括金黄色葡萄球菌和大肠杆菌在内的一系列细菌表现出中等的活性,进一步突显了 4-氯喹啉-2-羧酸乙酯衍生物的抗菌潜力 (Balaji 等人,2013).

抗氧化活性

另一个研究兴趣的领域是 4-氯喹啉-2-羧酸乙酯衍生物的抗氧化特性。一项研究合成了 7-氯喹啉-1,2,3-三唑基-4-羧酸盐并测试了它们的体外抗氧化活性,结果表明一些化合物显着降低了脂质过氧化水平,表明它们具有作为抗氧化剂的潜力 (Saraiva 等人,2015).

抗菌活性

进一步扩大应用范围,4-氯喹啉-2-羧酸乙酯衍生物已被研究其抗菌特性。由这些衍生物合成的新的乙基 2-氧代-2H-硒代吡喃并[2,3-b]喹啉-3-羧酸盐对金黄色葡萄球菌和微球菌表现出显着的活性,表明它们在开发新的抗菌治疗中的用途 (Nandeshwarappa 等人,2020).

抗结核和抗菌活性

除了上述之外,一种新型的卤甲基喹啉结构单元,4-(溴甲基)-2-(氯甲基)喹啉-3-羧酸乙酯,已被合成并显示出对结核分枝杆菌具有显着的抗结核活性,以及对常见病原体的抗菌活性,为抗结核和抗菌剂的开发提供了新途径 (Li 等人,2019).

安全和危害

The safety information for Ethyl 4-chloroquinoline-2-carboxylate includes several hazard statements: H302-H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloroquinoline-2-carboxylate are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .

Result of Action

Given the complexity of the compound and its potential range of targets, it is likely that its effects are multifaceted and context-dependent .

生化分析

Biochemical Properties

Quinoline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Ethyl 4-chloroquinoline-2-carboxylate on these processes have not been reported.

属性

IUPAC Name |

ethyl 4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWYXUDTZJAGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296524 | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-69-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18436-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

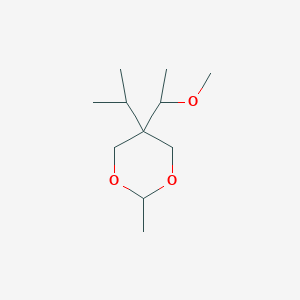

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)

![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)